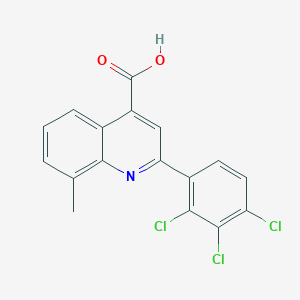![molecular formula C14H11BrO3 B455584 4-[(4-Bromophenoxy)methyl]benzoic acid CAS No. 364623-84-7](/img/structure/B455584.png)
4-[(4-Bromophenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 . It is related to benzoic acid, which is a monomeric liquid crystal polymer widely used in the electronics and pharmaceutical industries .
Synthesis Analysis
The synthesis of “4-[(4-Bromophenoxy)methyl]benzoic acid” involves chemical reactions that lead to the formation of this compound . It has been used in the chemical modification of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Molecular Structure Analysis
The molecular structure of “4-[(4-Bromophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a bromophenoxy group via a methylene bridge . The average mass of the molecule is 307.139 Da, and the mono-isotopic mass is 305.989136 Da .Physical And Chemical Properties Analysis
“4-[(4-Bromophenoxy)methyl]benzoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 450.3±30.0 °C at 760 mmHg, and a flash point of 226.1±24.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
A study by Qutob et al. (2022) highlights the use of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, including acetaminophen, in aqueous environments. While the research does not directly mention 4-[(4-Bromophenoxy)methyl]benzoic acid, it emphasizes the importance of molecular structure in predicting reactivity and degradation pathways of similar compounds. This approach could be applied to understanding the environmental fate and treatment options for 4-[(4-Bromophenoxy)methyl]benzoic acid and its analogs (Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Synthesis of Bioactive Compounds
Research by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to 4-[(4-Bromophenoxy)methyl]benzoic acid, showcases the compound's potential as a key intermediate for the manufacture of bioactive molecules, including pharmaceuticals. The methodology and considerations in this study could provide a foundation for synthesizing and understanding the applications of 4-[(4-Bromophenoxy)methyl]benzoic acid in drug development and other bioactive applications (Qiu, H. Gu, P. Zhang, W.-M. Xu, 2009).
Role in Eliciting Plant Defense Mechanisms
Thakur and Sohal (2013) reviewed the role of elicitors, including benzoic acid derivatives, in inducing resistance in plants against pathogen infection. Elicitors activate chemical defenses in plants, affecting the production of phenolic compounds and the activation of defense-related enzymes. This suggests that derivatives of benzoic acid, potentially including 4-[(4-Bromophenoxy)methyl]benzoic acid, could play a significant role in enhancing plant resistance to pathogens and pests (Thakur, B. S. Sohal, 2013).
Environmental and Health Impact Studies
Liu and Mabury (2020) explored the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, shedding light on the broader implications of using phenolic compounds, including 4-[(4-Bromophenoxy)methyl]benzoic acid. Their review underscores the need for understanding the environmental behavior and potential health impacts of such compounds, suggesting a framework for future research on 4-[(4-Bromophenoxy)methyl]benzoic acid's environmental presence and toxicology (Liu, S. Mabury, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Propiedades
IUPAC Name |
4-[(4-bromophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXPVSBPVKUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342848 |
Source


|
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenoxy)methyl]benzoic acid | |
CAS RN |
364623-84-7 |
Source


|
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455501.png)
![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)
![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)
![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)
![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)


![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)


![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455518.png)
![(13E)-16-acetyl-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B455519.png)